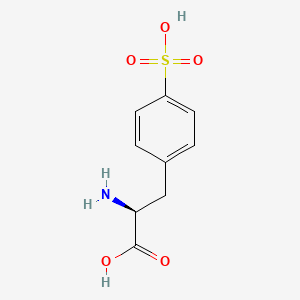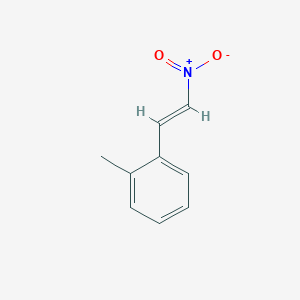
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with a molecular formula C16H10F2NO2. It is commonly referred to as DFPIM and is used in scientific research due to its unique properties. DFPIM is a highly reactive compound that can be synthesized using various methods.
科学的研究の応用
Green & Sustainable Nanocatalysis
Research highlights the use of indole-3-carbaldehydes in sustainable chemical processes. For instance, the synthesis of knoevenagel condensed products of indole-3-carbaldehydes demonstrates the utility of these compounds in green chemistry, utilizing ZnO nanoparticles and solvent-free methods for efficient and environmentally friendly reactions (Madan, 2020).
Antioxidant Properties
The antioxidant activity of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has been explored. These compounds show considerable activity, pointing towards the potential of indole-3-carbaldehyde derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Organic Anode Catalysts
Indole-based derivatives have been investigated for their electrochemical properties, particularly as organic-based metal-free catalysts for fuel cells. This research emphasizes the role of indole compounds in enhancing the commercial viability of sustainable energy technologies (Hamad et al., 2021).
Fluorescence Properties
The synthesis and investigation of the fluorescence properties of indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases reveal high fluorescence quantum yield. These findings suggest applications in organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
Antimicrobial Applications
The preparation of α-carboline derivatives from 2-amidinylindole-3-carbaldehydes demonstrates the synthetic versatility and potential biological activity of these compounds. This research opens avenues for developing new antimicrobial agents (Erba et al., 2000).
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c1-19-14-5-3-2-4-11(14)12(9-20)16(19)21-15-7-6-10(17)8-13(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESBTLCWJTUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=C(C=C(C=C3)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


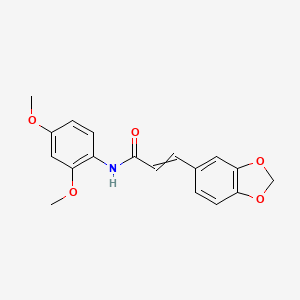

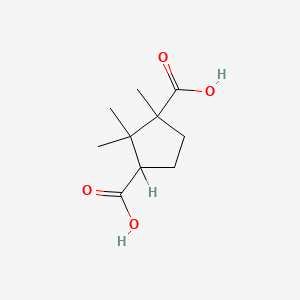
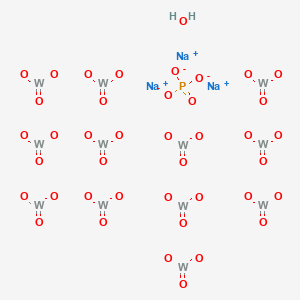
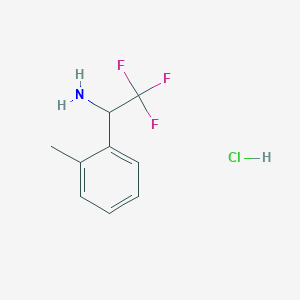
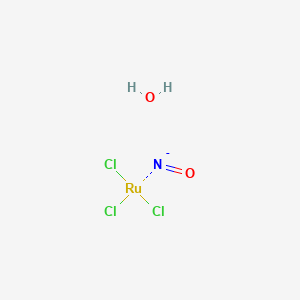
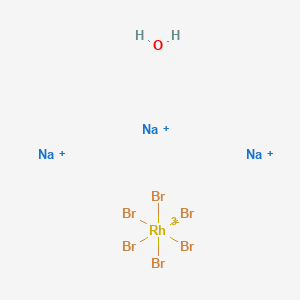
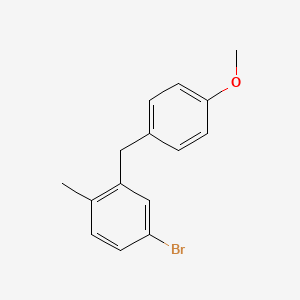

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)
